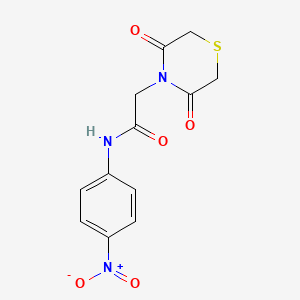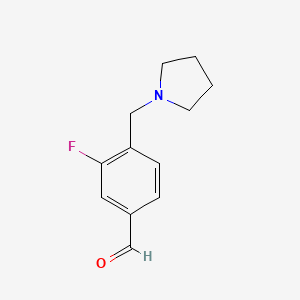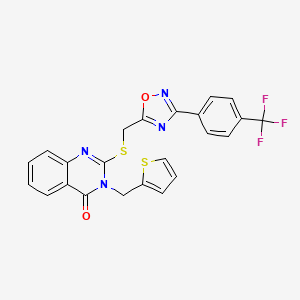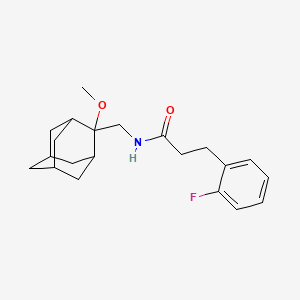
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, paper discusses 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with antifungal properties, indicating that morpholinyl-acetamides can be potent biological agents. Paper describes the synthesis of thiazolidin-5-yl acetamides with antioxidant and anti-inflammatory activities, suggesting that acetamide derivatives can be tailored for specific therapeutic effects.
Synthesis Analysis
The synthesis of related compounds is detailed in paper , where a quinolinyl-prop-1-ynyl acetamide is synthesized via Sonogashira cross-coupling, a method that could potentially be adapted for the synthesis of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide". The synthesis of nickel and copper complexes with acetamide derivatives is reported in paper , indicating that acetamide compounds can form stable complexes with metals, which could be relevant for the synthesis of metal-based drugs or catalysts.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides crystal structures of a diphenyl acetamide derivative and its nickel complex, showing that the ligands coordinate in a bidentate fashion to the metal. This information is valuable for understanding how "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" might interact with metal ions or proteins at the molecular level.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide", but they do discuss the reactivity of similar compounds. For example, paper explores the bioactivation and detoxification pathways of nitrophenyl acetamide derivatives, which could be relevant for understanding the metabolic fate and potential bioactivity of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" are not directly reported, the properties of similar compounds can provide insights. The stability, solubility, and reactivity of acetamide derivatives are influenced by their substituents, as seen in paper , where the introduction of gem-dimethyl groups improved plasmatic stability. These findings could help predict the behavior of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide" in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Bioactive Applications
Antifungal and Antimicrobial Agents : Some derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown promising antifungal activity against Candida species and molds. These compounds were identified for their potent fungicidal properties and optimized for plasmatic stability and broad antifungal activity against various fungi species, including molds and dermatophytes. This suggests potential applications in developing new antifungal medications (Bardiot et al., 2015).
Antioxidant and Anti-inflammatory Properties : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activity. Compounds within this series demonstrated good antioxidant activity in assays, suggesting their utility in therapeutic applications requiring antioxidant properties (Koppireddi et al., 2013).
Synthesis and Characterization
- Synthetic Pathways : Research on the synthesis and characterization of related compounds, such as nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide, provides insights into the chemical properties and potential applications of these compounds in coordination chemistry and materials science. These studies detail the structural aspects and properties of the synthesized complexes, indicating their relevance in developing materials with specific chemical properties (Mansuroğlu et al., 2008).
Biological Activity and Potential Applications
- Anticancer Activity : Compounds with structural similarities have been investigated for their anticancer activity. For instance, the regioselective cyclocondensation of certain cyclohexanones with cyanothioacetamide led to compounds with moderate to strong activity against pancreatic cancer and lung carcinoma cell lines, suggesting the potential of these compounds in cancer therapy (Sayed et al., 2022).
Eigenschaften
IUPAC Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c16-10(5-14-11(17)6-21-7-12(14)18)13-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFOIKOPTKWODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)


![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)